Meptazinol hydrochloride (CAS 59263-76-2) is a synthetic, centrally acting mixed opioid agonist-antagonist characterized by its high affinity and partial agonism at the μ1-opioid receptor, coupled with intrinsic central cholinergic activity. As a pharmaceutical API and research compound, the hydrochloride salt form is specifically procured for its excellent aqueous solubility (up to 27 mg/mL), which facilitates the manufacturing of both parenteral and oral dosage forms. Unlike conventional pure μ-agonists, meptazinol hydrochloride offers a well-documented ceiling effect on respiratory depression and reduced abuse liability, making it a strategic choice for specialized analgesic formulations, particularly in obstetric and postoperative care, as well as a versatile scaffold for novel acetylcholinesterase (AChE) inhibitor development.
Substituting meptazinol hydrochloride with pure μ-opioid agonists (such as morphine or pethidine) or other mixed agonists (like pentazocine) fundamentally alters the safety and pharmacological profile of the final product. Pure agonists lack meptazinol’s dual cholinergic mechanism and carry a significantly higher risk of dose-dependent respiratory depression, requiring stricter regulatory handling and clinical monitoring. Furthermore, attempting to use meptazinol free base instead of the hydrochloride salt severely compromises aqueous processability; the free base's poor water solubility necessitates the use of co-solvents or complex lipid-based delivery systems, thereby increasing formulation costs and reducing the stability of injectable preparations .
The hydrochloride salt of meptazinol provides critical processing advantages over the free base form, primarily through enhanced hydrophilicity. Quantitative solubility profiling demonstrates that meptazinol hydrochloride achieves an aqueous solubility of approximately 27 mg/mL (100 mM) at standard conditions, whereas the free base exhibits negligible water solubility. This high aqueous solubility allows for the direct formulation of stable, high-concentration parenteral solutions and rapid-release oral dosage forms without the need for complex, cost-prohibitive solubilizing excipients .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~27 mg/mL (100 mM) |
| Comparator Or Baseline | Meptazinol free base (practically insoluble) |
| Quantified Difference | >100-fold increase in aqueous solubility |
| Conditions | Standard aqueous solvent at room temperature |
Ensures cost-effective and straightforward manufacturing of aqueous injectable formulations and improves oral bioavailability.
A primary procurement driver for meptazinol hydrochloride is its superior respiratory safety profile compared to traditional opioids. In comparative clinical evaluations of equianalgesic doses, meptazinol induced a significantly lower elevation in end-tidal carbon dioxide (PE'CO2) at 0.22 kPa. In contrast, morphine caused a 0.40 kPa increase, and pentazocine resulted in a 0.59 kPa increase. This demonstrates a pronounced ceiling effect on respiratory depression, providing a quantifiable safety advantage in clinical settings where intensive respiratory monitoring is limited [1].
| Evidence Dimension | Elevation in End-Tidal CO2 (PE'CO2) |
| Target Compound Data | 0.22 kPa increase |
| Comparator Or Baseline | Morphine (0.40 kPa) and Pentazocine (0.59 kPa) |
| Quantified Difference | 45% lower CO2 retention than morphine; 62% lower than pentazocine |
| Conditions | Equianalgesic dosing in healthy volunteers breathing air over 3.5 hours |
Provides a critical safety margin for postoperative and general analgesic formulations, reducing the risk of fatal respiratory depression.
Meptazinol hydrochloride is frequently selected over pethidine for obstetric analgesia due to its lower impact on fetal hemodynamics. Quantitative studies measuring fetal heart rate variation during labor showed that meptazinol administration reduced fetal heart rate accelerations by only 33% and caused no significant change in overall heart rate variation. Conversely, pethidine caused a 46% reduction in accelerations and a 20% decrease in overall variation. Furthermore, the mean umbilical artery pH at delivery was higher (7.28) in the meptazinol group compared to controls (7.22), indicating better fetal oxygenation[1].
| Evidence Dimension | Reduction in fetal heart rate accelerations |
| Target Compound Data | 33% reduction (no change in overall variation) |
| Comparator Or Baseline | Pethidine (46% reduction, 20% decrease in overall variation) |
| Quantified Difference | 28% less impact on accelerations; complete preservation of overall variation vs. pethidine |
| Conditions | Double-blind controlled trial during the first stage of labor |
Validates the compound's specialized use in obstetric formulations where maintaining fetal hemodynamic stability is paramount.
Beyond its established analgesic role, meptazinol hydrochloride possesses intrinsic central cholinergic activity, making it a highly valuable structural scaffold for developing dual-action neurotherapeutics. Pharmacophore-based design utilizing the meptazinol core has yielded novel carbamate derivatives with potent acetylcholinesterase (AChE) inhibitory activity. For instance, meptazinol-derived phenylcarbamates demonstrate highly potent AChE inhibition with IC50 values as low as 31.6 nM, alongside significant amyloid-beta lowering effects (51.9% decrease of Aβ42). This dual mechanism is absent in conventional pure opioid scaffolds [1].
| Evidence Dimension | AChE Inhibitory Potency of Derivatives |
| Target Compound Data | IC50 = 31.6 nM (for meptazinol carbamate derivatives) |
| Comparator Or Baseline | Pure opioid scaffolds (e.g., morphine or fentanyl) |
| Quantified Difference | Presence of potent nanomolar AChE inhibition vs. complete absence of cholinergic activity |
| Conditions | In vitro enzyme kinetics assay and SH-SY5Y-APP695 cell models |
Establishes meptazinol hydrochloride as a highly qualified chemical precursor for the synthesis of next-generation Alzheimer's disease therapeutics.
Driven by its high aqueous solubility (>27 mg/mL) and superior respiratory safety profile (0.22 kPa CO2 elevation vs. 0.40 kPa for morphine), meptazinol hydrochloride is the optimal API for manufacturing parenteral analgesics used in labor and postoperative recovery. Its ability to provide effective pain relief without compromising fetal heart rate variation or causing profound maternal respiratory depression makes it a critical alternative to pethidine and morphine[1].
Due to its distinct baseline cholinergic activity, meptazinol hydrochloride serves as a highly effective chemical scaffold in medicinal chemistry programs targeting Alzheimer's disease. Researchers utilize the meptazinol core to synthesize novel carbamate derivatives that exhibit potent acetylcholinesterase (AChE) inhibition (IC50 ~ 31.6 nM) and amyloid-beta reduction, offering a distinct procurement advantage over non-cholinergic opioid precursors [2].
As a partial μ1-agonist with a built-in ceiling effect, meptazinol hydrochloride is utilized in the development of oral analgesics designed to minimize abuse liability. The hydrochloride salt's excellent water solubility ensures reliable gastrointestinal dissolution and bioavailability, while its mixed agonist-antagonist pharmacodynamics prevent the extreme euphoria and dependency associated with pure μ-agonists like oxycodone or morphine [3].
Irritant